

Application Notes and Protocols for the Separation of Taicatoxin Subunits

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Compound of Interest

Compound Name: TAICATOXIN

Cat. No.: B1168079

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Introduction

Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (*Oxyuranus scutellatus scutellatus*), is a valuable tool in neuroscience and pharmacology research due to its specific blockade of voltage-dependent L-type calcium channels and small conductance Ca^{2+} -activated K^{+} channels.[1] TCX is a non-covalently linked complex of three distinct polypeptide subunits: an α -neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[1][2][3] Understanding the biological activity of the entire complex and its individual components is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the separation of **Taicatoxin** subunits, enabling researchers to isolate and characterize each component for further study. The methods described herein are based on established chromatographic techniques.

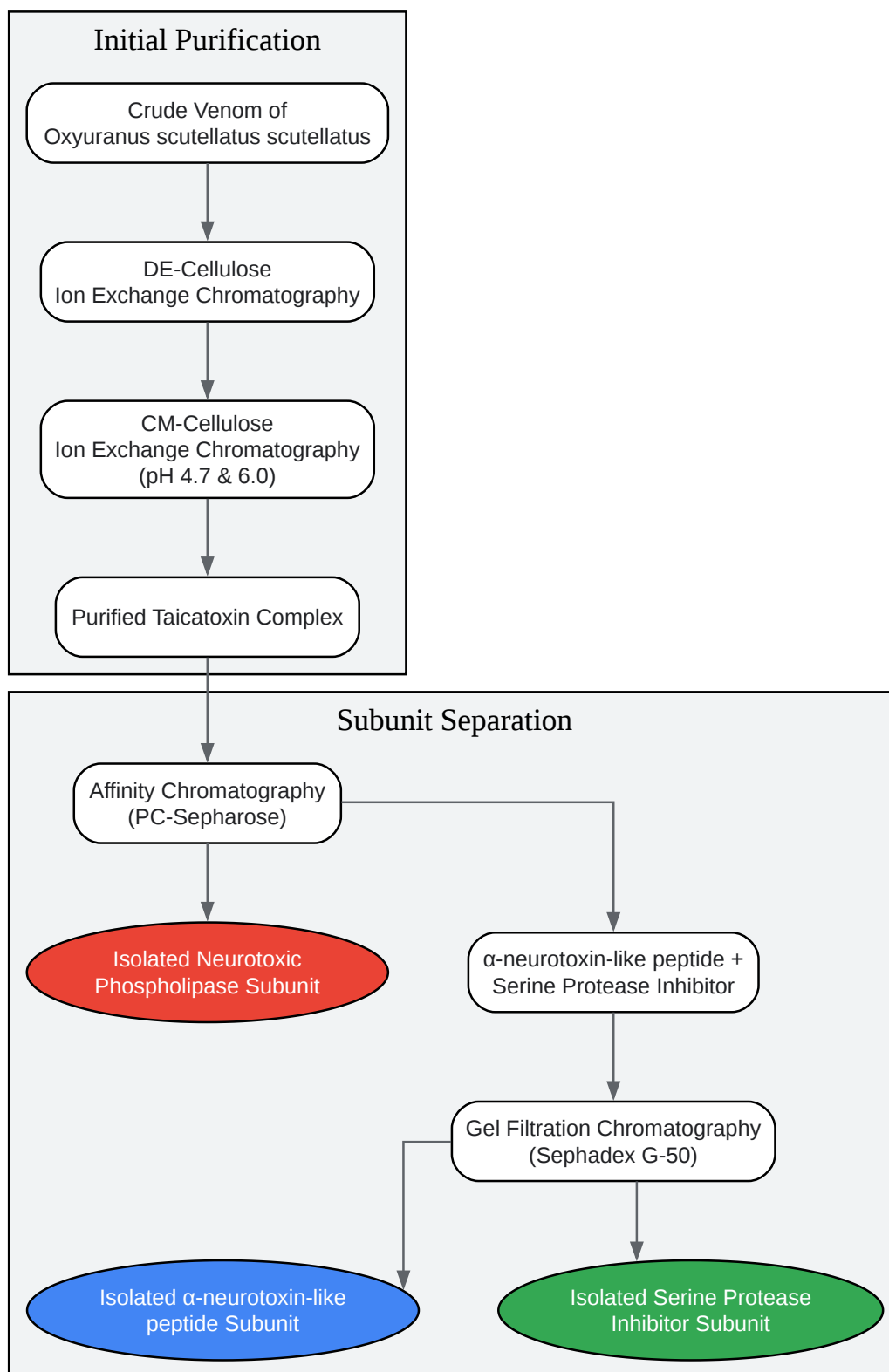
Taicatoxin Subunit Composition

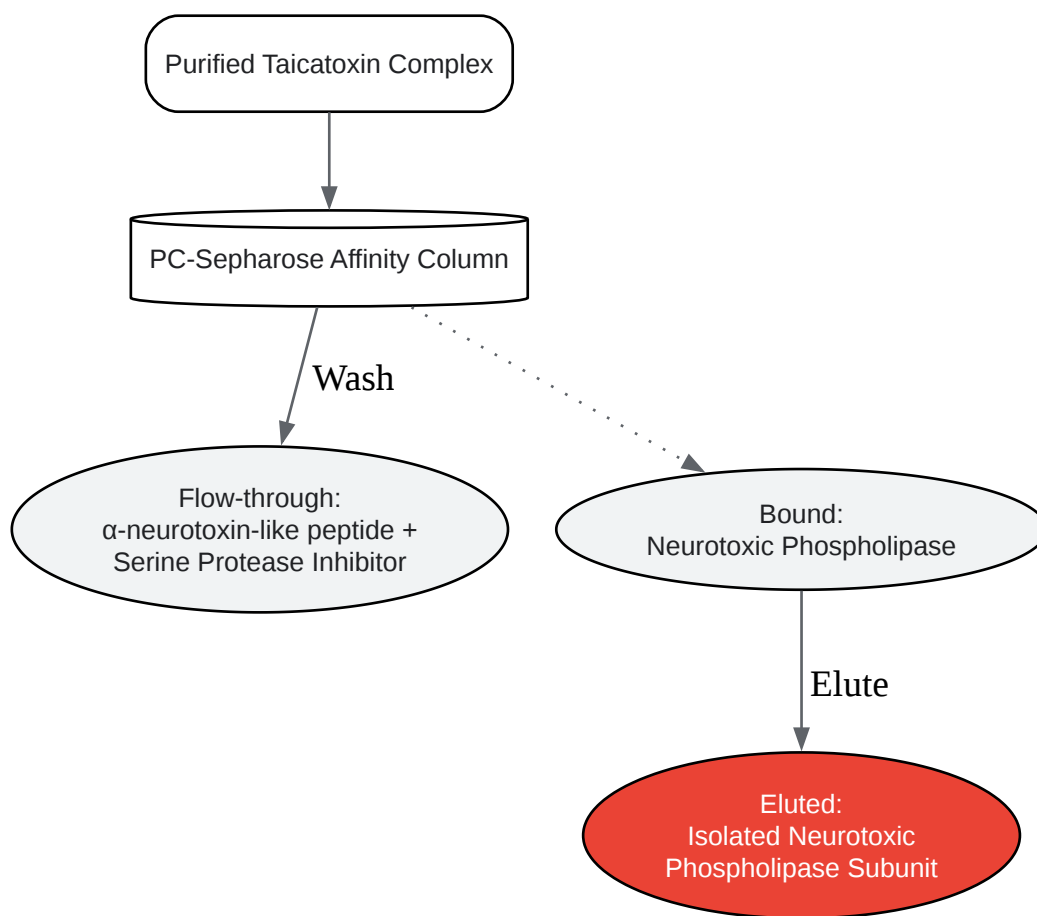
The **Taicatoxin** complex is composed of three subunits with a stoichiometry of 1:1:4, respectively.[1][3]

Subunit	Molecular Weight (kDa)	Key Features
α -neurotoxin-like peptide	8	Contributes to the neurotoxic activity of the complex.[1][3][4]
Neurotoxic phospholipase	16	Exhibits phospholipase A2 activity, contributing to cellular damage.[1][5]
Serine protease inhibitor	7	A Kunitz-type inhibitor that modulates the activity of the complex.[3]

Experimental Workflow for Taicatoxin Subunit Separation

The overall workflow for the isolation and separation of **Taicatoxin** subunits involves a multi-step chromatographic process. Initially, the active **Taicatoxin** complex is purified from crude venom, followed by sequential chromatographic steps to isolate each subunit.





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